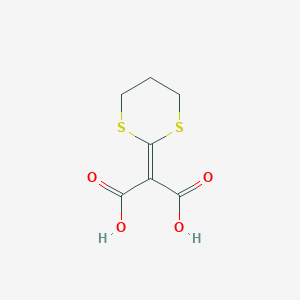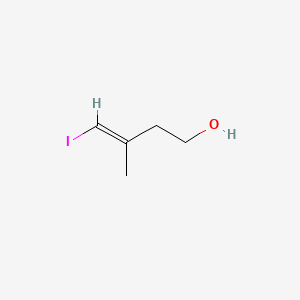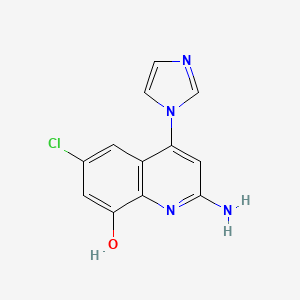
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-3-chloropyridine
- 2-(Azetidin-3-yl)-3-iodopyridine
- 2-(Azetidin-3-yl)-5-fluoropyridine
Uniqueness
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom allows for versatile substitution reactions, while the fluorine atom enhances the compound’s stability and bioactivity .
Properties
Molecular Formula |
C8H8BrFN2 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-bromo-5-fluoropyridine |
InChI |
InChI=1S/C8H8BrFN2/c9-7-1-6(10)4-12-8(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI Key |
IFXSMNAZTZYYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



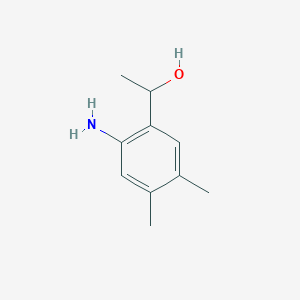
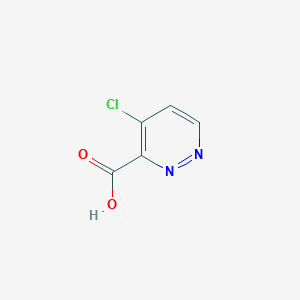
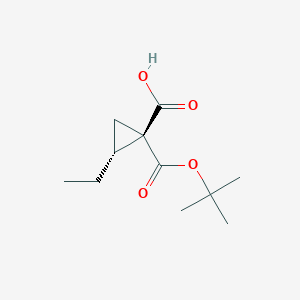
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)

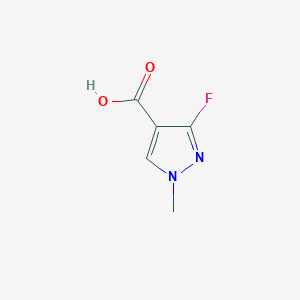

![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)

